Molecular Weight and Lipophilicity Advantage: Spiro[4.5]dec-3-en-2-one (150.22 g/mol) vs. Trioxaspiro Anticancer Derivatives
The parent spiro[4.5]dec-3-en-2-one scaffold (MW = 150.22 g/mol) exhibits a significantly lower molecular weight and, by class-level inference, higher lipophilicity (clogP ~2.5-3.0) compared to heavily oxygenated anticancer derivatives such as 7,9-diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones (MW > 350 g/mol; clogP < 2.0). This lower molecular weight places it within the 'fragment' space (MW < 300 Da) as defined by the Rule of Three, making it a more suitable starting point for fragment-based lead discovery [1]. In contrast, the trioxaspiro derivatives, while potent, possess molecular weights exceeding 350 Da and multiple hydrogen bond donors/acceptors, which can limit membrane permeability [2].
| Evidence Dimension | Molecular Weight (MW) and Estimated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 150.22 g/mol; estimated clogP ~2.5-3.0 (class inference) |
| Comparator Or Baseline | 7,9-Diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-one: MW > 350 g/mol; clogP < 2.0 |
| Quantified Difference | MW reduction of >57%; estimated clogP increase of >0.5-1.0 log units |
| Conditions | Calculated physicochemical properties; no direct experimental comparison available |
Why This Matters
Lower molecular weight and higher lipophilicity are critical for CNS penetration and passive membrane diffusion, which directly impacts the selection of this scaffold for fragment-based screening libraries.
- [1] Congreve, M., et al. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8(19), 876-877. View Source
- [2] Bioorganic & Medicinal Chemistry Letters. 7,9-Diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones: Readily accessible and highly potent anticancer compounds. 2014, 24(16), 4035-4038. View Source
